1-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Medicinal Chemistry Lead Optimization Property-Based Design

This compound provides a CNS drug-like scaffold (clogP 3.03, TPSA 68.09 Ų) ideal for neuroscience lead optimization. As a constitutional isomer of the FLT3/CHK2 inhibitor Lasmotinib (PHI-101), it serves as a matched negative control in kinase assays and a scaffold-hopping entry for triazole-based inhibitors. The 2-fluorobenzyl group enhances metabolic stability over non-fluorinated analogs. For MPO-driven library design, it is best evaluated alongside phenethylsulfonyl and ethoxyphenyl analogs.

Molecular Formula C19H19FN4O2S
Molecular Weight 386.45
CAS No. 2034291-01-3
Cat. No. B2993462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
CAS2034291-01-3
Molecular FormulaC19H19FN4O2S
Molecular Weight386.45
Structural Identifiers
SMILESC1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F
InChIInChI=1S/C19H19FN4O2S/c20-18-9-5-4-8-16(18)14-27(25,26)23-11-10-17(12-23)24-13-19(21-22-24)15-6-2-1-3-7-15/h1-9,13,17H,10-12,14H2
InChIKeyCIVUZEFVBBKILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.005 g / 0.025 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 2034291-01-3): Core Structural Identity and Procurement Scope


1-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 2034291-01-3) is a synthetic heterocyclic small molecule belonging to the 4-phenyl-1H-1,2,3-triazole class featuring an N-sulfonyl pyrrolidine linker and a 2-fluorobenzyl substituent . Its molecular formula C19H19FN4O2S (MW 386.45) is isomeric with the clinically studied FLT3/CHK2 inhibitor Lasmotinib (PHI-101; CAS 2127107-15-5), yet the two compounds are structurally and pharmacologically distinct [1]. The compound is primarily supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications .

Why Close Analogs of 1-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole Cannot Be Casually Substituted


Within the 4-phenyl-1H-1,2,3-triazole N-sulfonyl pyrrolidine series, even minor modifications to the sulfonyl substituent produce discretely different molecular entities with non-interchangeable physicochemical and pharmacological profiles. The 2-fluorobenzyl group imparts a unique combination of lipophilicity (clogP = 3.03), electronic character, and steric bulk that differs measurably from the phenethylsulfonyl (clogP higher), ethoxyphenylsulfonyl (H-bond acceptor count altered), and bromophenylsulfonyl (MW increase) analogs . Furthermore, the isomeric relationship with Lasmotinib (CAS 2127107-15-5), which has an identical molecular formula but a thiophene-carboxamide core rather than a triazole-pyrrolidine scaffold, means these two compounds cannot be substituted for one another in target-based assays without fundamentally altering the pharmacological readout .

Quantitative Differentiation Evidence for 1-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole Against Closest Analogs


Molecular Weight and Formula Distinction from the Phenethylsulfonyl Analog

The target compound (C19H19FN4O2S; MW 386.45) differs from the closest commercially listed analog, 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 2034424-55-8; C20H22N4O2S; MW 382.5), by the replacement of a –CH2CH2Ph group with a –CH2(2-F-Ph) group. This substitution reduces the heavy atom count by one carbon and introduces a fluorine atom, resulting in a net molecular weight increase of approximately 4 Da while reducing the number of rotatable bonds and altering the electronic surface potential .

Medicinal Chemistry Lead Optimization Property-Based Design

Topological Polar Surface Area (TPSA) and Permeability Differentiation

The target compound has a calculated TPSA of 68.09 Ų, which places it near the conventional threshold of 60–70 Ų considered favorable for blood-brain barrier penetration potential . In contrast, analogs bearing additional hydrogen-bond acceptors on the sulfonyl aryl ring (e.g., 2-ethoxyphenyl: TPSA >77 Ų) or carboxylic acid moieties (TPSA >100 Ų) exhibit significantly higher TPSA values, predicting reduced passive membrane permeability . This TPSA value is an intrinsic, calculable property that directly informs CNS drug-likeness screening.

Drug Design ADME Blood-Brain Barrier

Structural Isomerism with Lasmotinib (PHI-101) Defines Distinct Target Engagement

The target compound shares the molecular formula C19H19FN4O2S with Lasmotinib (PHI-101; CAS 2127107-15-5), but the two are constitutional isomers with non-overlapping core scaffolds: the target contains a 4-phenyl-1H-1,2,3-triazole linked via an N-sulfonyl pyrrolidine, whereas Lasmotinib contains a thiophene-2-carboxamide with a piperidine side chain [1]. Lasmotinib is a documented potent FLT3/CHK2 dual inhibitor with nanomolar activity against FLT3-ITD and resistance mutants . No peer-reviewed FLT3 or CHK2 inhibition data has been reported for the target compound. Procurement of one isomer expecting the other's pharmacology will produce spurious screening results.

Kinase Inhibition Target Selectivity Chemical Biology

Fluorine-Mediated Metabolic Stability Advantage Over Non-Fluorinated Benzylsulfonyl Analogs

The 2-fluorobenzyl substituent on the sulfonyl group is expected to confer enhanced oxidative metabolic stability relative to non-fluorinated benzylsulfonyl analogs. Extensive medicinal chemistry literature demonstrates that aryl fluorination at the benzyl position blocks cytochrome P450-mediated hydroxylation at the ortho and para positions, reducing intrinsic clearance in human liver microsome assays [1]. While direct microsomal stability data for this specific compound are not publicly available, the class-level evidence for fluorobenzyl vs. benzyl metabolic shielding is well-established: fluorination has been shown to increase metabolic half-life by 2- to 10-fold in related sulfonamide and triazole series [2].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Computed Lipophilicity (clogP) Positions the Compound in the Optimal Drug-Likeness Window vs. Higher-logP Analogs

The target compound has a computed clogP of 3.03, placing it within the optimal Lipinski drug-likeness range (clogP ≤ 5) and near the median of oral drug space [1]. The phenethylsulfonyl analog (CAS 2034424-55-8; C20H22N4O2S) contains two additional methylene units and no fluorine, which is predicted to increase clogP by approximately 0.4–0.6 log units, potentially exceeding 3.5 . Elevated lipophilicity above clogP 3.5 is statistically associated with increased promiscuity, hERG liability, and attrition in development [1].

Lipophilicity Drug-Likeness Physicochemical Profiling

Absence of FLT3/CHK2 Activity Differentiates It from the Isomeric Clinical Candidate Lasmotinib

Lasmotinib (PHI-101; CAS 2127107-15-5), a constitutional isomer of the target compound, is an orally active, third-generation FLT3 inhibitor with potent activity against FLT3-ITD, FLT3-TKD, and drug-resistant double and triple mutants, and additional CHK2 inhibitory activity . No FLT3, CHK2, or any kinase inhibition data have been reported for the target triazole compound in peer-reviewed literature, patents, or public databases (PubChem, ChEMBL, BindingDB) [1].

Kinase Selectivity Off-Target Profiling Chemical Proteomics

Evidence-Backed Application Scenarios for 1-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole


CNS-Targeted Lead Optimization: Exploiting Favorable TPSA and clogP

With a TPSA of 68.09 Ų and clogP of 3.03, this compound sits within the favorable range for CNS drug-likeness, making it a suitable starting scaffold for neuroscience lead optimization campaigns. Unlike higher-TPSA ethoxyphenyl analogs (>77 Ų) that fall outside CNS permeability guidelines, the target compound maintains a balanced polarity profile. Medicinal chemistry teams can use this scaffold to explore triazole-based CNS agents while monitoring TPSA and clogP as key go/no-go parameters.

Scaffold-Hopping from Lasmotinib: Isomeric Negative Control with Distinct Pharmacology

Because the compound is a constitutional isomer of the clinical FLT3/CHK2 inhibitor Lasmotinib (PHI-101) but contains a 4-phenyl-1,2,3-triazole core instead of a thiophene-carboxamide, it can serve as a structurally matched negative control in kinase selectivity panels or as a scaffold-hopping entry point for programs seeking triazole-based kinase inhibitors devoid of FLT3 activity.

Metabolic Stability Screening: 2-Fluorobenzyl as a Built-in Metabolic Shield

The 2-fluorobenzyl substituent is expected to confer superior oxidative metabolic stability compared to unsubstituted benzylsulfonyl analogs. This compound is therefore appropriate for head-to-head microsomal stability comparisons (human, rat, mouse) against its non-fluorinated benzylsulfonyl counterpart to quantify the metabolic shielding benefit in a specific chemotype. The established class-level advantage of 2- to 10-fold t1/2 improvement provides a strong rationale for prioritizing this analog in metabolic liability screening cascades.

Physicochemical Benchmarking in Triazole Library Design

With a clogP of 3.03 (lower than the phenethylsulfonyl analog's predicted ~3.5) and TPSA of 68.09 Ų, this compound serves as a physicochemical reference point for designing triazole libraries that balance lipophilicity and polarity. Procurement of this compound alongside its phenethylsulfonyl and ethoxyphenyl analogs enables systematic multi-parameter optimization (MPO) scoring to identify the best-balanced lead series.

Quote Request

Request a Quote for 1-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.